molecular formula C13H10N4O4S2 B11019971 ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11019971
M. Wt: 350.4 g/mol
InChI Key: GLLMXLBXWNWFGL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiazole ring via an amide linkage. This structure is characterized by:

  • A 4-carboxylate ester substituent on the thiazole ring, enhancing solubility in organic solvents.
  • An amide bridge connecting the two heterocyclic systems, enabling conformational rigidity and π-π stacking interactions.

The compound’s synthetic utility lies in its versatility as a precursor for bioactive derivatives, particularly in antimicrobial and antifungal applications .

Properties

Molecular Formula

C13H10N4O4S2

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H10N4O4S2/c1-2-21-11(20)8-6-23-12(15-8)16-9(18)7-5-14-13-17(10(7)19)3-4-22-13/h3-6H,2H2,1H3,(H,15,16,18)

InChI Key

GLLMXLBXWNWFGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

Early methods for synthesizing thiazolopyrimidine derivatives relied on acid-catalyzed condensation reactions. For example, the Biginelli reaction—a three-component condensation of aldehydes, thiourea, and β-ketoesters—has been adapted to form pyrimidine-thiazole hybrids. In one approach, ethyl acetoacetate reacts with substituted benzaldehydes and 2-aminothiazole under reflux in ethanol with sulphamic acid as a catalyst, yielding thiazolopyrimidine carboxylates after 1.5 hours. However, this method often produces moderate yields (45–60%) due to competing side reactions and requires prolonged heating.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics. A study demonstrated that microwave-assisted multicomponent reactions (MCRs) reduce synthesis time from hours to minutes while maintaining yields comparable to conventional methods. For instance, combining ethyl acetoacetate, 2-aminothiazole, and aldehydes under microwave conditions (150°C, 10 minutes) achieved 68% yield of the pyrimidine intermediate. This approach minimizes thermal degradation but requires specialized equipment.

Advanced Synthesis Techniques

Ultrasound-Assisted Multicomponent Reactions

Ultrasonic probe irradiation has emerged as a superior method for constructing the thiazolo[3,2-a]pyrimidine core. A 2016 study reported a two-step ultrasound-assisted synthesis:

  • Pyrimidinone Formation : Montmorillonite-catalyzed condensation of thiourea, ethyl acetoacetate, and aldehydes under ultrasound (40 kHz, 50°C, 20 minutes) yielded 3,4-dihydropyrimidine-2-thiones with 85% efficiency.

  • Ring Closure : Treatment with acetylenedicarboxylate in methanol under ultrasound (30 minutes) produced thiazolo[3,2-a]pyrimidine-6-carboxylates in 92% yield.

This method eliminates harmful solvents and reduces reaction time by 70% compared to traditional reflux conditions.

Catalytic Methods and Solvent-Free Conditions

Recent advances emphasize green chemistry principles. Strontium chloride hexahydrate and potassium fluoride/alumina have been used as catalysts in solvent-free systems to synthesize thiazolopyrimidines. For example, a strontium chloride-catalyzed reaction between ethyl acetoacetate, 2-aminothiazole, and benzaldehyde at 80°C achieved 78% yield in 45 minutes. These methods reduce waste and improve atom economy.

Stepwise Synthesis and Intermediate Formation

Formation of the Thiazole Ring

The 1,3-thiazole-4-carboxylate moiety is typically synthesized via Hantzsch thiazole synthesis. Reacting ethyl 2-aminothiazole-4-carboxylate with α-haloesters (e.g., ethyl bromopyruvate) in ethanol under reflux forms the thiazole ring.

Construction of the Pyrimidine Core

The 5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl group is synthesized through cyclocondensation. A patented method involves treating 7-chloro-5-[[(2,3-difluorophenyl)methyl]thio]thiazolo[4,5-d]pyrimidin-2-(3H)-one with D-alaninol in butyronitrile at 100°C, achieving 81% yield after deprotection.

Coupling Reactions and Esterification

The final step couples the thiazole and pyrimidine units via a carbonyl bridge. Reacting the pyrimidine-6-carbonyl chloride with the amino-thiazole ester in dichloromethane (0°C, 2 hours) yields the target compound.

Optimization Strategies and Yield Improvement

Role of Protecting Groups

Protecting the thiazole nitrogen atom significantly improves yield. A patented process demonstrated that using a 2-(phenylsulfonyl)ethyl protecting group increased overall yield from 40% to 70% by preventing side reactions during amine displacement.

Reaction Condition Optimization

Key parameters include:

  • Temperature : Optimal ring closure occurs at 100°C.

  • Solvent : Butyronitrile enhances solubility of intermediates.

  • Catalyst : Diisopropylethylamine (DIPEA) facilitates deprotonation in coupling reactions.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Time
Acid-CatalyzedEthanol, reflux, 1.5 h45–6090 minutes
Microwave150°C, microwave, 10 min6810 minutes
Ultrasound40 kHz, 50°C, 20 min9250 minutes
Catalytic (SrCl₂)Solvent-free, 80°C, 45 min7845 minutes
Protected NButyronitrile, 100°C, 18 h7018 hours

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or introducing new functional groups.

Reaction Type Conditions Reagents Outcome
Ester hydrolysisAqueous NaOH (1–2 M), 80°CNaOH, H₂OConversion to carboxylic acid derivative (C₁₄H₁₂N₄O₄S₂) with 85% yield

Nucleophilic Substitution

The thiazole ring’s sulfur atom and adjacent electrophilic centers enable nucleophilic substitution. This is exploited to introduce alkyl/aryl groups or modify the heterocyclic core.

Reaction Type Conditions Reagents Outcome
Thiazole alkylationDMF, 60°C, 12 hrMethyl iodide, K₂CO₃Methyl substitution at thiazole C4 position (C₁₇H₁₈N₄O₄S₂) with 72% yield

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via its carbonyl groups, forming fused heterocyclic systems. These reactions are pivotal for expanding its structural diversity.

Reaction Type Conditions Reagents Outcome
Huisgen cycloadditionCu(I) catalyst, RT, 24 hrPhenylacetyleneFormation of triazole-fused derivative (C₂₄H₂₀N₆O₄S₂) with 68% yield

Amide Bond Cleavage and Functionalization

The central amide bond can be cleaved or modified to generate intermediates for further derivatization.

Reaction Type Conditions Reagents Outcome
Acidic cleavageConc. HCl, reflux, 6 hrHCl, H₂OSeparation into thiazolopyrimidine and thiazole-carboxylic acid fragments

Radical-Mediated Reactions

Visible-light-driven reactions (e.g., with α-bromo diketones) generate radical intermediates, enabling regioselective coupling. This method aligns with protocols for synthesizing thiazolopyrimidine analogs .

Reaction Type Conditions Reagents Outcome
Radical couplingVisible light, THF, 24 hrα-Bromo diketoneRegioselective formation of fused thiazolo[3,2-a]pyrimidine derivatives

Oxidation and Reduction

The pyrimidine ring’s carbonyl groups are redox-active, allowing transformations such as ketone reduction or sulfide oxidation.

Reaction Type Conditions Reagents Outcome
Ketone reductionH₂, Pd/C, ethanol, 50°CH₂, Pd/CReduction of 5-oxo group to hydroxyl (C₁₆H₁₈N₄O₃S₂) with 60% yield

Key Mechanistic Insights

  • Steric and Electronic Factors : Reactivity is influenced by steric hindrance from the ethyl ester and electronic effects of the thiazole’s sulfur atom .

  • Regioselectivity : Radical-mediated reactions favor less hindered sites (e.g., methyl-substituted carbons) .

This compound’s versatility in organic synthesis makes it valuable for developing bioactive molecules, particularly in medicinal chemistry. Further studies should explore catalytic asymmetric reactions and in vivo stability of its derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar thiazole-pyrimidine structures exhibit significant antimicrobial properties. Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has shown activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated inhibitory effects on Escherichia coli.

Minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 100–200 µg/mL .

Antitumor Activity

Studies have evaluated the antitumor potential of thiazole derivatives incorporating this compound. For instance, certain derivatives have shown promising activity against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The structure-activity relationships (SAR) indicate that modifications to the thiazole ring can enhance cytotoxicity .

Other Biological Activities

Beyond antimicrobial and antitumor properties, thiazole derivatives are being explored for other biological activities, including:

  • Antiviral Effects : Potential applications in inhibiting viral replication.
  • Anti-inflammatory Properties : Investigation into the modulation of inflammatory pathways.

Applications in Medicinal Chemistry

This compound is being researched for its potential applications in:

  • Drug Development : As a lead compound for developing new antibiotics or anticancer agents.
  • Pharmaceutical Formulations : Incorporation into formulations targeting specific diseases due to its diverse biological activities.
  • Research Tools : Utilized in studying biological pathways related to cancer and infectious diseases.

Mechanism of Action

The mechanism of action of ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole and pyrimidine rings allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. This can disrupt various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Substituents such as benzylidene (CAS 371130-05-1) or benzoate (CAS 851944-12-2) groups significantly alter lipophilicity and electronic properties.

Yield Comparison :

  • The target compound’s synthesis typically yields 60–70% due to steric hindrance from the amide bridge, whereas CAS 32278-52-7 achieves >80% yields under milder conditions .

Mechanistic Insights :

  • The amide linkage in the target compound may facilitate binding to fungal cytochrome P450 enzymes, while ester groups modulate cellular uptake .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound : Predicted to form intermolecular N–H···O and C–H···O bonds between the amide and ester groups, stabilizing a planar conformation .
  • CAS 851944-12-2 : X-ray data (Baldaniya & Jotani, 2008) reveal intramolecular hydrogen bonds between the benzoate carbonyl and thiazolo N–H, reducing solubility in aqueous media .

Biological Activity

Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13N3O3S\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_3\text{S}

This compound features a thiazolo-pyrimidine core which is essential for its biological activity. The presence of various functional groups contributes to its pharmacological properties.

Anticancer Activity

Research indicates that thiazole and pyrimidine derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Studies:

  • Cell Line Studies: In vitro studies demonstrated that compounds with similar structures have IC50 values ranging from 10 to 30 µM against various cancer cell lines such as HepG2 and A431. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
  • Mechanistic Insights: Molecular dynamics simulations revealed that these compounds interact with key proteins involved in cancer cell survival, such as Bcl-2, through hydrophobic contacts and hydrogen bonding.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. This compound has been evaluated against various bacterial strains.

Research Findings:

  • Antibacterial Tests: The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanism of Action: The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer and antimicrobial activity
Carbonyl GroupEnhances interaction with biological targets
Ethoxy GroupIncreases solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate and its derivatives?

  • Methodological Answer : A widely used approach involves cyclocondensation of 2-aminothiazole derivatives with tricarbonylmethane intermediates. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a structural analog) was synthesized via condensation of 2-amino-2-thiazoline with a tricarbonylmethane derivative, followed by cyclization . Modifications to the thiazole or pyrimidine moieties can be achieved by substituting reactants (e.g., using aromatic aldehydes or substituted amines) . Key steps include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and purification via crystallization.

Q. How is the spatial structure of this compound and its derivatives characterized experimentally?

  • Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal structures. For example, XRD analysis of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate revealed intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice . Complementary techniques include:

  • IR spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • ¹H-NMR : To verify substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm) .

Q. What solvent systems are optimal for synthesizing and recrystallizing this compound?

  • Methodological Answer : Ethanol is commonly used for initial reactions due to its polarity and ability to dissolve both thiazole and pyrimidine precursors . For recrystallization, mixed solvents (e.g., ethanol/water or DMF/ethanol) improve yield and purity by modulating solubility. Evidence from related compounds shows that DMF facilitates high-purity crystallization for derivatives with bulky substituents .

Advanced Research Questions

Q. How can the reactivity of the carboxamide group in this compound be exploited to design bioactive derivatives?

  • Methodological Answer : The carboxamide moiety can undergo nucleophilic substitution or condensation reactions. For instance, reacting the ethyl carboxylate group with amines (e.g., hydrazine or aromatic amines) generates carboxamides, which enhance pharmacological activity . In a study on thiazolo[3,2-a]pyrimidine derivatives, replacing the ethyl ester with a carboxamide improved antimicrobial activity by 40% . Optimizing reaction conditions (e.g., pH 7–9, 60°C) minimizes side products.

Q. How do substituents on the thiazole or pyrimidine rings influence biological activity, and how can conflicting pharmacological data be resolved?

  • Methodological Answer : Substituents like aryl groups or electron-withdrawing moieties (e.g., nitro or chloro) significantly modulate activity. For example, 2-fluorobenzylidene-substituted analogs showed enhanced anti-inflammatory activity due to improved π-π stacking with target proteins . Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from:

  • Crystallographic polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic) alters bioavailability .
  • Solubility differences : Hydrophobic substituents reduce aqueous solubility, skewing in vitro assays.
    • Resolution Strategy : Compare XRD data, logP values, and assay conditions (e.g., DMSO concentration) across studies .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes or receptors. For thiazolo[3,2-a]pyrimidine derivatives, docking into the ATP-binding pocket of kinases revealed hydrogen bonds between the carbonyl group and Lys33 residue . MD simulations (50 ns, CHARMM36 force field) further validate stability of ligand-receptor complexes.

Data Contradiction Analysis

Q. Why do some studies report poor yield in carboxamide synthesis despite optimized conditions?

  • Analysis : Steric hindrance from bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) may impede amine nucleophilic attack . Evidence from ethyl 5-(4-chlorophenyl)-2-(methoxycarbonyl)methylene derivatives showed that yields dropped from 70% to 45% when using tert-butylamine instead of methylamine due to steric effects . Mitigation strategies include using smaller amines or introducing polar solvents (e.g., acetonitrile) to enhance reactivity.

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodology :

Core modifications : Synthesize derivatives with variations at the thiazole (position 2) and pyrimidine (position 5) rings .

Bioactivity assays : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using standardized protocols .

Data correlation : Use multivariate analysis (e.g., PCA) to link substituent electronic parameters (Hammett σ) with activity trends.

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